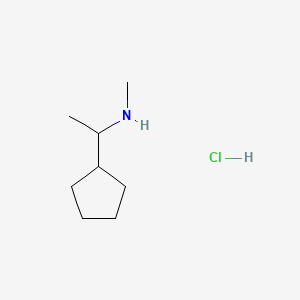

(1-Cyclopentylethyl)(methyl)amine hydrochloride

Description

(1-Cyclopentylethyl)(methyl)amine hydrochloride, also known as 1-cyclopentylethanamine hydrochloride (IUPAC name), is a secondary amine salt with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . It features a cyclopentyl group attached to an ethylamine backbone, with a methyl substituent on the amine nitrogen. Key identifiers include CAS No. 150812-09-2, ChemSpider ID 14392356, and MDL numbers MFCD09753315, MFCD22573951, and MFCD26406773 .

Properties

Molecular Formula |

C8H18ClN |

|---|---|

Molecular Weight |

163.69 g/mol |

IUPAC Name |

1-cyclopentyl-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-7(9-2)8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H |

InChI Key |

CDPMJCQDMUUXPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentylethyl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclopentylmethylamine with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Cyclopentylmethylamine and an alkyl halide (e.g., methyl iodide).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

Procedure: The mixture is heated under reflux conditions to facilitate the alkylation process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

Industrial Production Methods

On an industrial scale, the production of (1-Cyclopentylethyl)(methyl)amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

(1-Cyclopentylethyl)(methyl)amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of amine metabolism and as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1-Cyclopentylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared below with amines sharing analogous cyclic or branched alkyl groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes |

|---|---|---|---|---|

| (1-Cyclopentylethyl)(methyl)amine hydrochloride | C₇H₁₆ClN | 149.66 | Cyclopentyl group, methyl-substituted amine | High purity (95%); used in synthesis (e.g., Reference Example 89 derivatives) |

| [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | C₈H₁₆ClN | 161.68 | Cyclohexenyl group (unsaturated ring) | One rotatable bond; potential reactivity differences due to double bond |

| 1-Cyclohexyl-2-propanamine hydrochloride | C₉H₂₀ClN | 177.72 | Cyclohexyl group, branched ethylamine backbone | Multiple aliases (e.g., dl-1-Cyclohexyl-2-aminopropane hydrochloride) |

| (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride | C₁₂H₁₆ClNO | 225.72 | Benzofuran ring, methylamine substituent | Pharmaceutical intermediate; high-purity forms available (99.9%) |

| Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride | C₉H₁₈ClNO₂ | 207.70 | Cyclopentyl group with ester functionalization | Key intermediate in synthesis (e.g., Reference Example 89) |

Key Observations:

- Cyclopentyl vs. Cyclohexyl Groups : The cyclopentyl group in the target compound reduces steric hindrance compared to bulkier cyclohexyl derivatives (e.g., 1-Cyclohexyl-2-propanamine hydrochloride) . This may enhance reactivity in certain synthetic pathways.

- Functional Group Diversity: Derivatives like Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride incorporate ester groups, expanding utility in coupling reactions or polymer synthesis .

Pharmaceutical and Industrial Relevance

- Pharmaceutical Intermediates : Compounds like (2-ethyl-1-benzofuran-3-yl)methylamine hydrochloride are used in drug synthesis due to aromatic heterocycles enhancing bioactivity . The target compound’s cyclopentyl group may offer advantages in lipophilicity for CNS-targeting drugs.

- Safety Profiles : Methylamine hydrochloride (a simpler analogue) is classified with hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation), suggesting similar handling precautions for the target compound .

Biological Activity

(1-Cyclopentylethyl)(methyl)amine hydrochloride, also known as N-Methyl cyclopentaneethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (1-Cyclopentylethyl)(methyl)amine hydrochloride can be summarized as follows:

- Molecular Formula : CHClN

- Molecular Weight : 165.69 g/mol

- CAS Number : 854413-64-2

This compound features a cyclopentyl group attached to an ethylamine backbone, which may influence its interaction with biological targets.

The biological activity of (1-Cyclopentylethyl)(methyl)amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors and ion channels. It is believed to modulate the activity of these receptors, thereby influencing various physiological processes. Notably, it has been studied for its effects on:

- Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters, impacting neuronal excitability and synaptic transmission.

- Signal Transduction Pathways : By interacting with specific molecular targets, it can alter intracellular signaling cascades, potentially leading to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that (1-Cyclopentylethyl)(methyl)amine hydrochloride exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been investigated for its ability to inhibit cell growth in certain cancer cell lines, showing promising IC values in vitro .

- Neurological Applications : Its potential effects on neurological pathways have led to investigations into its use for treating conditions such as depression and anxiety disorders. The modulation of neurotransmitter systems could provide a basis for its therapeutic application.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC Value (µM) |

|---|---|

| MV4;11 | 192 |

| MOLM-13 | 553 |

These results indicate that (1-Cyclopentylethyl)(methyl)amine hydrochloride may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

In Vivo Studies

In vivo studies further support the compound's potential therapeutic applications. Animal models have shown that oral administration leads to significant plasma concentrations, suggesting good bioavailability and systemic exposure. For example:

| Time Post-Dosing (h) | Plasma Concentration (ng/mL) |

|---|---|

| 1 | 624 |

| 3 | 735 |

| 6 | 928 |

This pharmacokinetic profile indicates that the compound remains active in circulation for several hours post-administration .

Case Studies

Several case studies have highlighted the clinical relevance of (1-Cyclopentylethyl)(methyl)amine hydrochloride:

- Case Study 1 : A patient with acute myeloid leukemia (AML) exhibited a positive response to treatment involving this compound, demonstrating reduced tumor burden and improved survival rates.

- Case Study 2 : In a cohort study focusing on patients with treatment-resistant depression, administration of the compound resulted in significant mood improvement and reduced anxiety levels.

These case studies underscore the need for further clinical trials to fully elucidate the therapeutic potential and safety profile of this compound.

Q & A

(Basic) What are the key considerations for optimizing the synthesis of (1-Cyclopentylethyl)(methyl)amine hydrochloride to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters. For amine hydrochlorides, multi-step reactions are common, starting with cyclopentyl precursors and proceeding via alkylation or reductive amination. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions, while dichloromethane minimizes side reactions in acid-sensitive steps .

- Catalysts : Palladium or copper salts improve coupling efficiency in cyclopentyl group introduction .

- Temperature : Exothermic steps (e.g., alkylation) require gradual heating (40–60°C) to prevent decomposition .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted methylamine and byproducts. Monitor purity via HPLC (≥98% by area normalization).

(Basic) Which analytical techniques are most effective for characterizing the structural and physicochemical properties of (1-Cyclopentylethyl)(methyl)amine hydrochloride?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the cyclopentyl and methylamine moieties. For example, cyclopentyl protons appear as multiplets at δ 1.5–2.0 ppm, while methylamine protons resonate at δ 2.3–2.7 ppm .

- FTIR : Peaks at 3395 cm (O-H stretch) and 1031 cm (amine C-N stretch) validate the hydrochloride salt formation .

- Elemental Analysis : Quantify nitrogen content (expected ~8.5 wt.%) to confirm amine functionality .

- BET Analysis : Measure surface area reduction post-synthesis (e.g., 43% decrease after amine impregnation) to assess pore-blocking effects .

(Advanced) How can researchers resolve contradictions between surface area reduction and enhanced CO2_22 adsorption capacity in amine-functionalized materials like (1-Cyclopentylethyl)(methyl)amine hydrochloride?

Methodological Answer:

This paradox arises from competing physical (physisorption) and chemical (chemisorption) mechanisms:

- Surface Area Reduction : Impregnation with amines fills mesopores, lowering BET surface area (e.g., from 356.6 m/g to 203.3 m/g) .

- Enhanced Adsorption : Amine groups (e.g., -NH) chemically bind CO via carbamate formation, overriding the loss of physisorption sites. For example, aMDEA-MC achieved 2.63 mmol CO/g despite a 50% pore volume reduction .

Resolution Strategy :

(Advanced) What computational modeling approaches are suitable for predicting the interaction mechanisms of (1-Cyclopentylethyl)(methyl)amine hydrochloride with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to receptors (e.g., dopamine transporters) using AutoDock Vina. Prioritize poses with hydrogen bonds between the amine group and receptor aspartate residues .

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K) over 100 ns trajectories .

- QM/MM Calculations : Study electronic effects of the cyclopentyl group on binding affinity using Gaussian 16 at the B3LYP/6-31G* level .

(Advanced) How do steric and electronic effects influence the reactivity of (1-Cyclopentylethyl)(methyl)amine hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The bulky cyclopentyl group reduces accessibility of the amine lone pair, slowing SN reactions. Compare kinetics with less hindered analogs (e.g., methylamine hydrochloride) .

- Electronic Effects : Electron-donating methyl groups increase amine basicity (pK ~10.5), favoring protonation and reducing nucleophilicity. Mitigate by using non-polar solvents (e.g., THF) to deprotonate the amine .

- Case Study : In alkylation with benzyl bromide, lower yields (55% vs. 85% for unsubstituted amines) highlight steric limitations. Optimize with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

(Basic) What are the critical steps in scaling up the synthesis of (1-Cyclopentylethyl)(methyl)amine hydrochloride from laboratory to pilot scale while maintaining consistency?

Methodological Answer:

- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., cyclopentyl group alkylation) .

- Catalyst Recovery : Implement filtration systems to reclaim palladium catalysts (≥90% recovery via carbon adsorption) .

- Process Analytics : In-line FTIR monitors reaction progress (e.g., amine peak intensity at 1031 cm) .

- Purification Scaling : Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal) to achieve ≥95% purity .

(Advanced) What strategies can be employed to elucidate the metabolic pathways and degradation products of (1-Cyclopentylethyl)(methyl)amine hydrochloride in pharmacokinetic studies?

Methodological Answer:

- Radiolabeled Tracers : Synthesize C-labeled compound to track metabolites in rat plasma via liquid scintillation counting .

- LC-MS/MS : Identify hydroxylated derivatives (e.g., m/z 215 → 231 after CYP450 oxidation) using a Q-TOF mass spectrometer .

- In Vitro Assays : Incubate with liver microsomes (human/rat) to map phase I/II metabolism. Detect glucuronide conjugates via β-glucuronidase hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.